Lipophilicity Optimization: LogP of 4.56 Achieves Drug-Like Balance vs. Overly Lipophilic and Hydrophilic Close Analogs
The target compound's computed logP of 4.56 (ZINC database) [1] falls within the established optimal range for oral bioavailability (logP 1–5), whereas the benzothiazolyl-thiazole analog (CAS 477486-65-0) is excessively lipophilic (logP ~7.76, PreNDB) [2] and the unsubstituted benzothiazole-5-carbamoyl analog (CAS 922967-19-9) is overly hydrophilic (logP ~-0.59, ChemExper) . A logP above 5 is associated with poor aqueous solubility, high metabolic turnover, and promiscuous target binding, while a negative logP limits membrane permeability [3]. The target compound's intermediate logP value predicts balanced solubility–permeability characteristics, a key differentiator for cell-based assay compatibility.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 4.56 (ZINC calculated) |
| Comparator Or Baseline | CAS 477486-65-0: logP ≈ 7.76 (PreNDB); CAS 922967-19-9: logP ≈ -0.59 (ChemExper) |
| Quantified Difference | Target compound is 3.2 log units less lipophilic than CAS 477486-65-0 and 5.15 log units more lipophilic than CAS 922967-19-9 |
| Conditions | Computed logP values from ZINC, PreNDB, and ChemExper databases; no unified experimental measurement system |
Why This Matters
A logP of 4.56 places the target compound within the 'Goldilocks' zone for cell permeability and aqueous solubility, unlike two of its closest purchasable analogs that fall outside this range and may fail in standard cell-based assays.
- [1] ZINC Database. ZINC12753653: logP = 4.56 for Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate. https://zinc.docking.org/substances/ZINC000012753653/ View Source
- [2] PreNDB Database. Molecular properties for methyl 4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)benzoate (CAS 477486-65-0): logP = 7.76. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
